Linagliptin Impurity JX
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Overview
Description
Linagliptin Impurity JX is a process-related impurity of Linagliptin, a xanthine derivative and a highly potent, selective, long-acting, and orally bioavailable dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes . The presence of impurities in a drug substance can significantly impact the quality and safety of the drug product . Identifying and characterizing these impurities is crucial for quality control and validation of the analytical methods used in the manufacture of Linagliptin .
Preparation Methods
The preparation of Linagliptin Impurity JX involves several synthetic routes and reaction conditions. One method involves the cyclization of 1-(2-aminophenyl)ethanone with 2-chloroacetonitrile in the presence of hydrogen chloride to afford 2-(chloromethyl)-4-methylquinazoline . This compound is then condensed with 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione in the presence of sodium carbonate as a basic reagent . The resulting product undergoes further reactions to form this compound .
Chemical Reactions Analysis
Linagliptin Impurity JX undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include hydrogen chloride, sodium carbonate, and various solvents . Major products formed from these reactions include different structural variants and degradation products of Linagliptin . For instance, Linagliptin is particularly susceptible to degradation when exposed to acid and peroxide .
Scientific Research Applications
Linagliptin Impurity JX has several scientific research applications. In chemistry, it is used to study the synthesis and characterization of process-related impurities in pharmaceuticals . In biology and medicine, it helps in understanding the safety and efficacy of Linagliptin by identifying and controlling impurities . In the industry, it is used for quality control and validation of analytical methods in the manufacture of Linagliptin .
Mechanism of Action
The mechanism of action of Linagliptin Impurity JX is related to its parent compound, Linagliptin. Linagliptin is a competitive, reversible inhibitor of dipeptidyl peptidase-4 (DPP-4) . Inhibition of DPP-4 increases the concentration of glucagon-like peptide 1 (GLP-1), leading to decreased glycosylated hemoglobin and fasting plasma glucose . The molecular targets and pathways involved include the DPP-4 enzyme and the GLP-1 pathway .
Comparison with Similar Compounds
Linagliptin Impurity JX can be compared with other process-related impurities of Linagliptin, such as Linagliptin-related compound C and Linagliptin dimer impurity . These impurities differ in their chemical structures and the positions of their atoms or functional groups . This compound is unique due to its specific synthetic route and the conditions under which it is formed .
Properties
IUPAC Name |
N-[1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxo-4,5-dihydropurin-8-yl]piperidin-3-yl]formamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N8O3/c1-4-5-13-33-22-23(30-25(33)32-12-8-9-18(14-32)27-16-35)31(3)26(37)34(24(22)36)15-21-28-17(2)19-10-6-7-11-20(19)29-21/h6-7,10-11,16,18,22-23H,8-9,12-15H2,1-3H3,(H,27,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEZEWALLKIPMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C2C(N=C1N3CCCC(C3)NC=O)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137744-33-1 |
Source
|
Record name | (R)-N-(1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7- tetrahydro-1H-purin-8-yl)piperidin-3-yl)formamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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